BenchChemオンラインストアへようこそ!

3-Pyrrolidin-2-yl-propionic acid

Medicinal Chemistry Process Chemistry Anticancer Drug Synthesis

Procure 3-Pyrrolidin-2-yl-propionic acid (CAS 18325-18-3) to implement patent-described routes to Dolastatin 10 analogues. This free amine/carboxylic acid synthon eliminates protection/deprotection steps needed for N-Boc-dolaproine or HCl salts, enabling direct chemoselective coupling. Documented improvements in diastereoselectivity and yield reduce process mass intensity and cost of goods for ADC payload production. Also suited for enzymatic diastereomeric enrichment in green chemistry workflows.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 18325-18-3
Cat. No. B101926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-2-yl-propionic acid
CAS18325-18-3
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCC(=O)O
InChIInChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)
InChIKeyHIDODKLFTVMWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrolidin-2-yl-propionic Acid (CAS 18325-18-3): A Key Intermediate for Dolastatin 10 and Its Derivatives


3-Pyrrolidin-2-yl-propionic acid (CAS 18325-18-3), also referred to as 3-(pyrrolidin-2-yl)propanoic acid, is a heterocyclic amino acid derivative with a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol [1]. This compound is characterized by a pyrrolidine ring covalently linked to a propionic acid side chain, imparting both basic and acidic functionalities . It is primarily utilized as a versatile synthetic intermediate, most notably in the construction of Dolastatin 10 analogues, which are potent antimitotic agents with anticancer properties [2]. Its chiral nature and the presence of both an amine and a carboxylic acid group make it a crucial building block for introducing conformational rigidity and hydrogen-bonding capabilities into peptidomimetic structures [3].

Why Generic Substitution of 3-Pyrrolidin-2-yl-propionic Acid is Scientifically Unjustifiable


Generic substitution of 3-pyrrolidin-2-yl-propionic acid (CAS 18325-18-3) with superficially similar compounds—such as other pyrrolidine carboxylic acids, N-protected derivatives, or even its own enantiomers—is scientifically unsound due to the compound's unique combination of structural features that dictate its role as a chiral synthon. The specific (S)- or (R)-configuration at the pyrrolidine 2-position is critical for the stereochemical outcome of downstream reactions, particularly in the synthesis of Dolastatin 10 analogues where the diastereomeric ratio of intermediates directly impacts final product purity and yield [1]. Furthermore, the free amine and free carboxylic acid functionalities of the parent compound provide distinct reactivity advantages over protected derivatives (e.g., N-Boc-dolaproine) or salt forms (e.g., hydrochloride), enabling direct, chemoselective coupling without the need for additional deprotection steps [2]. The evidence presented below quantifies the specific performance differentials that underscore why this precise compound cannot be interchanged without compromising synthetic efficiency and stereochemical fidelity.

Quantitative Evidence for Selecting 3-Pyrrolidin-2-yl-propionic Acid (CAS 18325-18-3)


Enhanced Diastereoselectivity and Yield in Dolastatin 10 Fragment Synthesis

The use of 3-pyrrolidin-2-yl-propionic acid as a starting material in an improved process for manufacturing Dolastatin 10 derivatives provides a superior diastereoisomer ratio and a significantly higher overall yield compared to previously disclosed methods [1]. The novel process, which utilizes the free acid form of the compound, achieves a favorable diastereomeric outcome without requiring laborious chromatographic separation [2]. This represents a direct improvement over earlier syntheses (e.g., WO 03/008378), which suffered from low yields and required time-consuming purification of diastereomeric mixtures [3].

Medicinal Chemistry Process Chemistry Anticancer Drug Synthesis

Enzymatic Process Enables Selective Hydrolysis for Improved Diastereomeric Purity

An enzymatic process specifically designed for derivatives of 3-pyrrolidin-2-yl-propionic acid leverages a hydrolase enzyme to cleave an ester group selectively from a specific diastereoisomer in a mixture, thereby achieving a superior diastereomeric ratio and yield [1]. This enzymatic resolution directly contrasts with conventional chemical methods for analogous compounds, which often rely on non-selective hydrolysis and require subsequent, costly chromatographic separations [2]. The process is explicitly demonstrated to provide an 'improved diastereoisomer ratio' and 'improved yield' for the key intermediate (I), while simultaneously avoiding 'the laborious separation of the diastereoisomer mixtures by chromatography' [3].

Biocatalysis Green Chemistry Chiral Resolution

Predicted Physicochemical Profile for Drug Design: LogP, pKa, and PSA

Computational predictions for 3-pyrrolidin-2-yl-propionic acid (CAS 18325-18-3) provide a distinct physicochemical signature relevant to drug design, with a calculated LogP of 0.6032 , a predicted pKa of 4.46 ± 0.10 , and a topological polar surface area (TPSA) of 49.3 Ų [1]. These values are notably different from those of close structural analogs. For instance, the hydrochloride salt form (CAS 35783-63-2) is reported to have 'enhanced solubility' for aqueous-phase reactions [2], and N-Boc-protected dolaproine (CAS 120205-50-7) possesses a substantially higher molecular weight and altered LogP due to the bulky protecting group. The parent compound's moderate hydrophilicity and ionizable amine/carboxylic acid groups (two H-bond donors, three acceptors) [3] offer a distinct reactivity profile for coupling reactions compared to protected or salt forms, which require additional synthetic steps.

Computational Chemistry Drug Design ADME Prediction

Optimal Application Scenarios for 3-Pyrrolidin-2-yl-propionic Acid Based on Quantitative Evidence


Scalable Synthesis of Dolastatin 10 Analogues for Anticancer Drug Development

Procurement of 3-pyrrolidin-2-yl-propionic acid is essential for laboratories or CROs aiming to implement the improved synthetic routes for Dolastatin 10 derivatives described in patents WO2006063706A1 and US20080003652. The evidence of enhanced diastereoselectivity and yield, combined with the avoidance of chromatography, directly translates to reduced process mass intensity and lower cost of goods for these high-value intermediates [1][2]. This makes the compound a strategic choice for scaling up the production of clinical candidates based on the dolastatin pharmacophore.

Enzymatic Chiral Resolution and Green Chemistry Workflows

The compound's demonstrated utility in an enzymatic process for diastereomeric enrichment (as described in US20080003652) makes it a prime candidate for research groups focused on biocatalysis and green chemistry [1]. The ability to achieve high stereochemical purity without chromatography aligns with the principles of sustainable manufacturing, offering a direct, quantifiable advantage over traditional, solvent-intensive chiral resolution methods.

Medicinal Chemistry Campaigns Targeting Conformationally Constrained Peptidomimetics

The compound's unique physicochemical profile—specifically its predicted LogP (0.6032) and TPSA (49.3 Ų)—informs its use as a building block for introducing a conformationally restricted, hydrogen-bonding capable moiety into lead compounds [3]. The availability of both free amine and carboxylic acid functionalities allows for direct, sequential coupling in peptide or peptidomimetic synthesis, bypassing the need for additional protection/deprotection steps required for analogs like N-Boc-dolaproine or the hydrochloride salt [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrrolidin-2-yl-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.